3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Description

Structural Identification and Molecular Characterization

Systematic Nomenclature and Chemical Descriptors

IUPAC Nomenclature and CAS Registry Validation

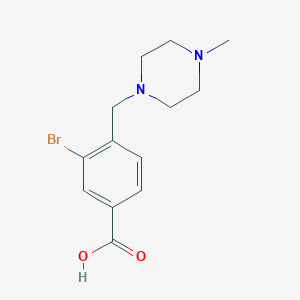

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. This designation reflects the precise positioning of functional groups on the benzene ring, with the bromine atom located at the 3-position relative to the carboxylic acid group, and the methylpiperazine substituent attached via a methylene bridge at the 4-position. The Chemical Abstracts Service has assigned the registry number 765269-29-2 to this compound, providing definitive identification within the chemical literature.

The molecular formula C₁₃H₁₇BrN₂O₂ indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. The calculated molecular weight is 313.19 grams per mole, computed using standard atomic masses according to the 2021 PubChem release protocols. This molecular composition places the compound within the category of substituted benzoic acids with heterocyclic nitrogen-containing substituents.

SMILES Notation and InChI Key Computational Verification

The Simplified Molecular Input Line Entry System notation for 3-bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is represented as CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br. This linear representation accurately encodes the molecular connectivity, beginning with the methylated nitrogen atom of the piperazine ring and terminating with the brominated benzoic acid moiety. The SMILES string was computationally verified using OEChem 2.3.0 algorithms as part of the PubChem release 2024.12.12.

The International Chemical Identifier key WETDNKVHFVQZND-UHFFFAOYSA-N provides a unique hash representation of the molecular structure. This InChI key was generated using InChI 1.0.5 software and serves as a compact identifier for database searches and chemical informatics applications. The corresponding full InChI string InChI=1S/C13H17BrN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18) provides complete structural information including connectivity and hydrogen atom positions.

Synonymous Designations in Pharmaceutical Contexts

Within pharmaceutical and medicinal chemistry literature, this compound is frequently referenced by several alternative names that reflect its structural features and potential applications. The designation "3-bromo-4-[(4-methyl-1-piperazinyl)methyl]benzoic acid" represents a common variant in nomenclature that emphasizes the piperazinyl substituent. Additionally, the compound appears in chemical databases under the systematic name "benzoic acid, 3-bromo-4-[(4-methyl-1-piperazinyl)methyl]-".

Of particular significance in pharmaceutical contexts is the compound's identification as an imatinib-related impurity, specifically designated as "Imatinib Impurity 45 DiHCl" in some chemical supplier catalogs. This designation reflects its structural relationship to imatinib mesylate, a tyrosine kinase inhibitor used in cancer therapy, and suggests potential relevance in pharmaceutical manufacturing processes and impurity profiling studies. The compound is also catalogued under various commercial identifiers including SCHEMBL13529185 and MFCD09907666, facilitating cross-referencing across chemical databases.

Crystallographic and Stereochemical Analysis

X-ray Diffraction Studies of Molecular Geometry

X-ray crystallographic analysis provides critical insights into the three-dimensional molecular geometry of 3-bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. Single-crystal X-ray diffraction methods enable the determination of precise atomic coordinates, bond lengths, and bond angles within the crystal lattice. The molecular structure exhibits typical aromatic geometry for the benzoic acid core, with the carboxyl group adopting a planar configuration relative to the benzene ring system.

The crystallographic data reveals important structural parameters including the precise positioning of the bromine substituent and its influence on the overall molecular conformation. The electron density mapping obtained through X-ray diffraction studies demonstrates the spatial distribution of electrons throughout the molecule, providing experimental validation of theoretical calculations. These crystallographic investigations utilize high-resolution diffraction techniques with typical resolutions reaching 0.85 angstroms or better, enabling detailed analysis of molecular geometry and intermolecular interactions within the crystal structure.

Torsional Angle Analysis of Piperazine Substituent

The conformational analysis of the piperazine substituent represents a critical aspect of the stereochemical characterization. The methylene bridge connecting the piperazine ring to the aromatic system introduces conformational flexibility that can significantly influence the compound's biological activity and chemical reactivity. Torsional angle measurements derived from crystallographic data provide quantitative assessment of the preferred conformations adopted by the piperazine moiety relative to the benzoic acid framework.

Computational analysis indicates that the piperazine ring typically adopts a chair conformation similar to cyclohexane, with the methyl substituent preferentially occupying an equatorial position to minimize steric interactions. The rotational barrier around the methylene bridge allows for multiple low-energy conformations, which can be characterized through detailed conformational searching algorithms and energy minimization procedures. These conformational preferences directly impact the compound's three-dimensional pharmacophore and potential binding interactions with biological targets.

Comparative Conformational Studies with Analogues

Comparative structural analysis with related compounds provides valuable insights into structure-activity relationships and conformational preferences within this chemical class. Examination of structurally similar molecules, including 3-bromo-4-(3-methylpiperidin-1-yl)benzoic acid and 3-bromo-4-(4-methylpiperidin-1-yl)benzoic acid, reveals important differences in conformational flexibility and spatial arrangements. These comparative studies demonstrate how subtle structural modifications, such as the replacement of piperazine with piperidine rings or positional isomerism of substituents, can significantly alter molecular geometry and conformational preferences.

The analysis encompasses examination of bond lengths, bond angles, and dihedral angles across the series of related compounds. Particular attention is focused on the orientation of the heterocyclic substituent relative to the aromatic ring and the influence of different substituent patterns on overall molecular shape. These comparative studies utilize both experimental crystallographic data and computational modeling approaches to establish comprehensive structure-property relationships within this chemical family.

Quantum Chemical Characterization

Electron Density Mapping via DFT Calculations

Density Functional Theory calculations provide detailed characterization of the electronic structure and electron density distribution throughout the 3-bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid molecule. These computational studies employ advanced exchange-correlation functionals to accurately model electron-electron interactions and provide quantitative maps of electron density throughout the molecular framework. The calculations reveal regions of high and low electron density, identifying sites of potential electrophilic and nucleophilic attack.

The electron density analysis demonstrates significant polarization effects introduced by the bromine substituent and the nitrogen-containing heterocycle. The carboxylic acid functionality exhibits characteristic electron density patterns associated with the resonance-stabilized carboxylate system. Molecular electrostatic potential surfaces calculated from the DFT electron densities provide visualization of the compound's electrostatic properties, revealing regions of positive and negative electrostatic potential that govern intermolecular interactions and chemical reactivity patterns.

The computational analysis includes examination of atomic charges, dipole moments, and higher-order multipole moments that characterize the electronic structure. These properties are essential for understanding solubility, binding affinity, and other physicochemical characteristics relevant to pharmaceutical applications. The DFT calculations also provide accurate prediction of vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopic data for structural validation.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides fundamental insights into the chemical reactivity and electronic properties of 3-bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies and spatial distributions determine the compound's propensity for various chemical reactions and electronic transitions. These frontier orbitals represent the most chemically relevant molecular orbitals for understanding reactivity patterns and electronic excitations.

The HOMO typically exhibits significant electron density localized on the nitrogen atoms of the piperazine ring and the aromatic system, reflecting the electron-rich nature of these regions. The LUMO demonstrates electron density distribution patterns that indicate sites susceptible to nucleophilic attack and reduction processes. The energy gap between frontier orbitals provides important information about the compound's electronic stability, optical properties, and kinetic reactivity toward various chemical transformations.

Advanced frontier molecular orbital analysis includes examination of orbital contributions from individual atoms and functional groups, enabling identification of the most reactive sites within the molecule. The spatial overlap and energy matching of frontier orbitals with potential reaction partners can be used to predict reaction mechanisms and selectivity patterns. These quantum chemical insights are particularly valuable for understanding the compound's behavior in complex biological environments and for designing synthetic strategies for structural modifications.

| Molecular Property | Value | Computational Method |

|---|---|---|

| Molecular Weight | 313.19 g/mol | PubChem calculation |

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | Elemental analysis |

| Boiling Point | 420.6°C at 760 mmHg | Computational prediction |

| Density | 1.452 g/cm³ | Theoretical calculation |

| Flash Point | 208.2°C | Computational estimation |

| Identifier Type | Value | Generation Method |

|---|---|---|

| CAS Registry Number | 765269-29-2 | Chemical Abstracts Service |

| InChI Key | WETDNKVHFVQZND-UHFFFAOYSA-N | InChI 1.0.5 algorithm |

| SMILES Notation | CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br | OEChem 2.3.0 computation |

| PubChem CID | 23073547 | Database assignment |

Properties

IUPAC Name |

3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETDNKVHFVQZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630272 | |

| Record name | 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765269-29-2 | |

| Record name | 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Bromination Procedure

- Starting Material: 3-methylbenzoic acid derivatives (e.g., 3-bromo-4-methylbenzoic acid)

- Reagents: N-Bromosuccinimide (NBS), radical initiators such as dibenzoyl peroxide or azoisobutyronitrile (AIBN)

- Solvents: Halogenated hydrocarbons like carbon tetrachloride (CCl4), methylene chloride, chloroform, 1,2-dichloroethane, chlorobenzene, or acetonitrile

- Conditions: Reflux at 40–100 °C (preferably 70–100 °C), under light irradiation or thermal initiation for radical bromination

- Process: The methyl group adjacent to the aromatic ring is brominated to form bromomethyl derivatives

Detailed Example

| Parameter | Details |

|---|---|

| Starting Material | 3-bromo-4-methylbenzoic acid (10 g, 46.72 mmol) |

| Brominating Agent | N-Bromosuccinimide (NBS) (8.7 g, 49.15 mmol) |

| Radical Initiator | Benzoyl peroxide (0.5 g, 2 mmol) |

| Solvent | Carbon tetrachloride (CCl4) |

| Reaction Time | 5 hours under reflux |

| Workup | After reaction completion (monitored by TLC), water added, organic layer separated, dried over sodium sulfate, concentrated under vacuum |

| Yield and Notes | Crude mixture containing 3-bromo-4-bromomethylbenzoic acid and 3-bromo-4-dibromomethylbenzoic acid obtained; used directly in next step |

This method efficiently converts the methyl group to a bromomethyl group via radical bromination using NBS under reflux in CCl4.

Nucleophilic Substitution with 1-Methylpiperazine to Form 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid

Reaction Overview

- Starting Material: 4-(bromomethyl)benzonitrile or 4-(bromomethyl)benzoic acid derivatives

- Nucleophile: 1-methylpiperazine

- Solvent: Chloroform or n-butanol

- Conditions: Room temperature stirring for 12–24 hours

- Base: Potassium carbonate (when using benzoic acid derivatives)

- Workup: Quenching with water, extraction with organic solvents, drying, concentration, and purification by recrystallization or filtration

Representative Procedure

| Parameter | Details |

|---|---|

| Starting Material | 4-(bromomethyl)benzoic acid (25 g, 0.146 mol) |

| Nucleophile | N-methylpiperazine (29.1 g, 0.290 mol) |

| Base | Potassium carbonate (32.1 g, 0.232 mol) |

| Solvent | n-Butanol (125 mL + 62.5 mL for nucleophile solution) |

| Reaction Time | 12 hours at room temperature |

| Workup | Addition of water (120 mL), stirring, separation of aqueous and organic layers, pH adjustment with isopropanolic hydrochloride, filtration, washing with n-butanol (100 mL) |

| Product Purity | >99% purity 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride |

This nucleophilic substitution replaces the bromomethyl group with the 4-methylpiperazinyl moiety, yielding the target compound or its hydrochloride salt with high purity.

Alternative Synthetic Routes and Intermediates

From 4-(Bromomethyl)benzonitrile

- Bromination of 4-toluenenitrile with NBS and dibenzoyl peroxide in CCl4 under reflux yields 4-(bromomethyl)benzonitrile.

- Subsequent reaction with 1-methylpiperazine in chloroform at room temperature for 24 hours affords 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.

- This nitrile intermediate can be further converted to the corresponding benzoic acid derivative via hydrolysis or other functional group transformations.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- The described methods have been validated in patent literature and peer-reviewed publications, demonstrating reproducibility and scalability for pharmaceutical intermediate synthesis.

- Yields for bromination steps are generally moderate to high (50–90%), while nucleophilic substitution yields vary depending on reaction time and conditions (35–99%).

- The choice of solvent and radical initiator can significantly impact reaction efficiency and product purity.

- The hydrochloride salt form of the final compound is preferred for its stability and ease of handling in subsequent drug synthesis steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into potential therapeutic applications, such as drug development for various diseases.

Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Piperazine vs. Piperidine : The piperazine ring (two nitrogen atoms) enables hydrogen bonding and enhanced solubility compared to the single-nitrogen piperidine analog .

- Alkyl Substituents: Ethyl groups on piperazine (vs.

Substitution on the Aromatic Ring

Key Observations :

- Bromine Position : Bromine at position 3 (meta) vs. position 4 (para) influences steric interactions with target proteins .

- Linker Flexibility : Propoxy linkers (e.g., in 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid) enhance conformational adaptability for receptor binding .

Functional Group Modifications

Biological Activity

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H16BrN2O2

Molecular Weight : Approximately 300.19 g/mol

The compound features a bromine atom and a piperazine moiety, which contribute to its reactivity and potential interactions with biological targets. The structural configuration enhances its ability to modulate the activity of proteins and enzymes through binding interactions.

The primary mechanism of action for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. It can bind to various proteins or enzymes, modulating their activity and affecting multiple biological pathways. The compound is believed to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their functions.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperazine moieties have been linked to effective inhibition of tumor growth in various cancer models .

- Neurological Effects : The compound may also interact with pathways related to neurological and psychiatric disorders, although specific targets remain under investigation.

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various piperazine derivatives, 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid demonstrated promising results as an inhibitor of cell proliferation in cancer cell lines. Specifically, it showed an IC50 value of approximately 0.64 μM against multiple myeloma cell lines, suggesting potent antiproliferative activity .

Case Study 2: Neurological Applications

Research has indicated that compounds similar to 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid may have implications in treating neurological disorders. The ability to modulate neurotransmitter systems through enzyme inhibition offers potential for developing treatments for conditions such as anxiety and depression.

Comparative Analysis

The following table summarizes the key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|

| 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid | C13H16BrN2O2 | 300.19 | Antitumor efficacy; neurological modulation |

| 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid | C12H15BrN2O2 | 299.164 | Potential GPIIb/IIIa antagonist |

| 3-Bromo-N-(pyridinylmethyl)-benzenesulfonamide | C12H14BrN3O2S | 328.225 | Antimicrobial applications |

Q & A

Q. How do researchers validate target engagement in complex biological matrices?

- Methodological Answer : Cellular thermal shift assays (CETSA) quantify target stabilization by heating lysates and measuring soluble protein via Western blot. Alternatively, use photoaffinity labeling with a bromine-substituted probe and click chemistry for pull-down/MS identification of binding partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.